![molecular formula C32H38O19 B10818082 3-[(2S,5S)-4,5-dihydroxy-6-[[(2R,4S,5R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]-3-[(2S,3R,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B10818082.png)
3-[(2S,5S)-4,5-dihydroxy-6-[[(2R,4S,5R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]-3-[(2S,3R,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Camelliaside B is a flavonoid compound extracted from the methanol extract of tea (Camellia oleifera) seed pomace . It belongs to the class of polyphenolic compounds known for their antioxidant properties. The molecular formula of Camelliaside B is C₃₂H₃₈O₁₉, and it has a molecular weight of 726.63 g/mol . This compound has garnered attention due to its potential health benefits and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Camelliaside B is primarily obtained through natural extraction rather than synthetic routes. The extraction process involves the use of methanol to extract the compound from the seed pomace of Camellia oleifera . The methanol extract is then subjected to various purification steps, including solvent partitioning, column chromatography, and crystallization, to isolate Camelliaside B in its pure form.
Industrial Production Methods
Industrial production of Camelliaside B follows a similar extraction process but on a larger scale. The seed pomace of Camellia oleifera is processed using industrial-grade methanol extraction. The extract is then purified using large-scale chromatography techniques and crystallization to obtain Camelliaside B with high purity .
Chemical Reactions Analysis
Types of Reactions
Camelliaside B undergoes several types of chemical reactions, including:
Oxidation: Camelliaside B can be oxidized to form various oxidation products, which may have different biological activities.
Reduction: Reduction reactions can modify the flavonoid structure, potentially altering its biological properties.
Substitution: Substitution reactions can occur on the hydroxyl groups of the flavonoid structure, leading to the formation of derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield dihydroflavonoids. Substitution reactions can produce various esters and ethers of Camelliaside B.
Scientific Research Applications
Camelliaside B has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the chemical behavior of flavonoids and their derivatives.
Biology: Camelliaside B is investigated for its antioxidant and anti-inflammatory properties.
Industry: Camelliaside B is used in the development of natural antioxidants for food and cosmetic products.
Mechanism of Action
The mechanism of action of Camelliaside B involves its interaction with various molecular targets and pathways:
Antioxidant Activity: Camelliaside B scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Enzyme Inhibition: Camelliaside B can inhibit enzymes such as cyclooxygenase and lipoxygenase, which are involved in inflammatory processes.
Comparison with Similar Compounds
Camelliaside B is unique among flavonoids due to its specific structure and biological activities. Similar compounds include:
Quercetin: Another flavonoid with strong antioxidant and anti-inflammatory properties.
Kaempferol: Known for its antioxidant and anti-cancer activities.
Epigallocatechin gallate (EGCG): A major catechin in green tea with potent antioxidant and anti-inflammatory effects.
Compared to these compounds, Camelliaside B has a unique combination of properties that make it particularly interesting for research and potential therapeutic applications.
Properties
Molecular Formula |
C32H38O19 |
|---|---|
Molecular Weight |
726.6 g/mol |
IUPAC Name |
3-[(2S,5S)-4,5-dihydroxy-6-[[(2R,4S,5R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]-3-[(2S,3R,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C32H38O19/c1-10-19(37)23(41)26(44)30(47-10)46-9-17-21(39)24(42)29(51-31-25(43)20(38)15(36)8-45-31)32(49-17)50-28-22(40)18-14(35)6-13(34)7-16(18)48-27(28)11-2-4-12(33)5-3-11/h2-7,10,15,17,19-21,23-26,29-39,41-44H,8-9H2,1H3/t10?,15-,17?,19+,20?,21-,23+,24?,25-,26?,29?,30-,31+,32+/m1/s1 |
InChI Key |
LLPRITPJQPQXIR-KTXFJTMGSA-N |
Isomeric SMILES |
CC1[C@@H]([C@@H](C([C@@H](O1)OCC2[C@H](C(C([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)O[C@H]6[C@@H](C([C@@H](CO6)O)O)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)OC6C(C(C(CO6)O)O)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,3R,4S,5R,6S)-2-[[(2R,3R,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[2-[(3S,5S,8R,9R,10R,12R,13S,14R,17S)-3-[(2R,3S,4S,5S,6R)-3-[(2S,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxyoxane-3,4,5-triol](/img/structure/B10818010.png)
![Methyl 15,16-dihydroxy-9,13-dimethyl-3-(3-methylbutanoyloxy)-4,10-dioxo-11-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylate](/img/structure/B10818017.png)
![5-hydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxychromen-4-one](/img/structure/B10818021.png)
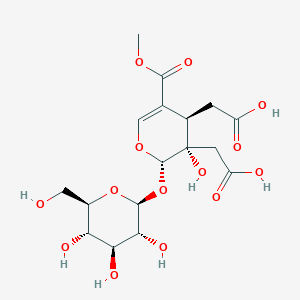
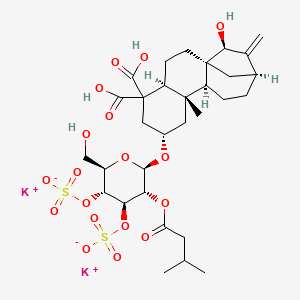
![(3S,8S,9S,10R,13S,14R,17R)-17-[(2R)-5,6-dihydroxy-6-methylheptan-2-yl]-3-hydroxy-4,4,9,13,14-pentamethyl-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one](/img/structure/B10818041.png)
![5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(3S,4R,5R)-3,4,5-trihydroxyoxan-2-yl]oxychromen-4-one](/img/structure/B10818045.png)
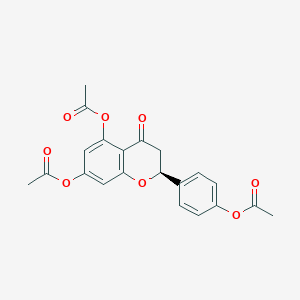
![(2R,3S,4S,5R,6S)-2-[[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[2-[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-3-[(2R,3R,4S,5S,6R)-3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxyoxane-3,4,5-triol](/img/structure/B10818055.png)
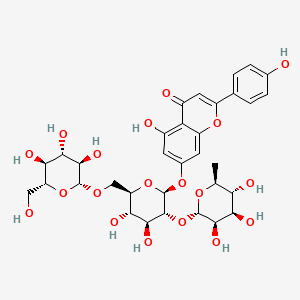
![methyl (1R,2S,3R,6R,8S,9S,13S,14R,15R,16S)-15,16-dihydroxy-9,13-dimethyl-3-(3-methylbutanoyloxy)-4,10-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylate](/img/structure/B10818072.png)
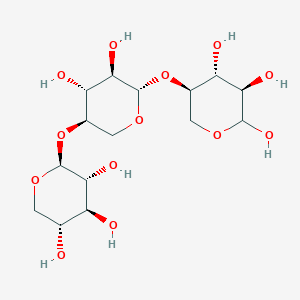
![[(2R,3R,4R,5S,6S,8R,13R,14R,16S,17S,18R)-8-ethoxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B10818098.png)

